1,7-Dimethyluric Acid-d3

Mass spectrometry Stable isotope dilution Analytical method validation

Select this 1,7-Dimethyluric acid-d3 for your quantitative LC-MS/MS workflows. With ≥98% isotopic enrichment and 99.7% d3 purity, the +3 Da mass shift eliminates endogenous channel crosstalk, unlike unlabeled alternatives. It co-elutes perfectly, compensating for matrix effects in urine (40–160%) without correction algorithms. This ensures regulatory-compliant, high-throughput CYP phenotyping and is traceable to pharmacopeial standards, making it the definitive internal standard for caffeine metabolism studies.

Molecular Formula C7H8N4O3
Molecular Weight 199.18 g/mol
Cat. No. B1140647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethyluric Acid-d3
Synonyms7,9-Dihydro-1-(methyl-d3)-7-methyl-1H-purine-2,6,8(3H)-trione; 
Molecular FormulaC7H8N4O3
Molecular Weight199.18 g/mol
Structural Identifiers
InChIInChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i2D3
InChIKeyNOFNCLGCUJJPKU-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Dimethyluric Acid-d3 for Quantitative Bioanalysis: Technical Specifications and Primary Research Applications


1,7-Dimethyluric acid-d3 (CAS 1189713-08-3) is a stable isotope-labeled analog of 1,7-dimethyluric acid, a primary urinary metabolite of caffeine [1]. The compound incorporates three deuterium atoms at the N1-methyl position, with a molecular formula of C7H5D3N4O3 and molecular weight of 199.18 g/mol [2]. The unlabeled compound (1,7-dimethyluric acid, CAS 33868-03-0) is an endogenous metabolite produced via CYP1A2 and CYP2A6-mediated oxidation of paraxanthine and serves as a validated biomarker for caffeine intake and cytochrome P450 enzyme activity [3]. The deuterated analog is manufactured with isotopic enrichment specifications of ≥98% D and isotopic purity up to 99.7% d3, enabling its use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, metabolic flux studies, and pharmacokinetic investigations of caffeine and related methylxanthines .

1,7-Dimethyluric Acid-d3 vs. Unlabeled and Alternative Internal Standards: Why Substitution Compromises Data Integrity


Direct substitution of 1,7-dimethyluric acid-d3 with unlabeled 1,7-dimethyluric acid (CAS 33868-03-0) or structurally dissimilar internal standards in quantitative LC-MS/MS workflows introduces systematic quantification errors that cannot be corrected through post-acquisition data processing. Unlabeled 1,7-dimethyluric acid co-elutes with and contributes signal to the endogenous analyte channel, producing positive bias in measured concentrations [1]. Structurally distinct internal standards (e.g., theobromine or paraxanthine analogs) exhibit differential ionization efficiency, extraction recovery, and matrix effect susceptibility relative to 1,7-dimethyluric acid in complex biological matrices such as urine and plasma, resulting in calibration curve non-linearity and inter-batch variability exceeding ±15% . The deuterium labeling at the N1-methyl position (d3) in 1,7-dimethyluric acid-d3 produces a mass shift of +3 Da relative to the unlabeled analyte, ensuring baseline chromatographic co-elution with near-identical physicochemical properties while maintaining complete mass spectrometric resolution—a combination unattainable with non-isotopic internal standards .

1,7-Dimethyluric Acid-d3: Quantitative Evidence for Analytical Performance and Methodological Differentiation


Isotopic Purity ≥99.7% d3 Minimizes Cross-Channel Signal Contribution in MS Quantification

1,7-Dimethyluric acid-d3 is supplied with a normalized isotopic purity of 99.7%, wherein the d3 isotopologue constitutes 99.56% of the total isotopic distribution [1]. By comparison, the unlabeled (d0) species contributes only 0.02% to the total signal intensity under MS detection conditions, with d1 at 0.42% and d2 at 0.00% [1]. This isotopic purity specification directly determines the lower limit of quantification (LLOQ) achievable in stable isotope dilution assays, as residual d0 content in the internal standard preparation contributes to the analyte channel signal, artificially elevating baseline measurements. The 0.02% d0 residual translates to a theoretical maximum signal contribution of 0.02% to the analyte channel when using equimolar internal standard concentrations, enabling reliable quantification at nanomolar concentrations without requiring mathematical correction for isotopic overlap [2]. Alternative deuterated analogs with lower isotopic purity specifications (e.g., 95-97% d3) exhibit proportionally higher d0 cross-contamination, necessitating either higher internal standard dilution (compromising signal-to-noise) or post-acquisition isotopic correction algorithms that introduce additional uncertainty into final concentration values [3].

Mass spectrometry Stable isotope dilution Analytical method validation

Chromatographic Co-elution with Unlabeled Analyte Ensures Matrix Effect Compensation in LC-MS/MS

The substitution of three hydrogen atoms with deuterium at the N1-methyl position in 1,7-dimethyluric acid-d3 results in a nominal mass increase of +3 Da (monoisotopic mass: 199.07847 Da for d3 vs. 196.05964 Da for unlabeled) while preserving chromatographic retention behavior under reversed-phase LC conditions [1]. TLC analysis of 1,7-dimethyluric acid-d3 on C18 stationary phase using Isopropanol:Methanol (4:1) mobile phase yields a single spot with Rf = 0.75 under UV visualization [2]. In contrast, structurally distinct internal standards such as 1,3-dimethyluric acid (a theophylline metabolite) or 1-methyluric acid (a distinct caffeine metabolite) exhibit differential retention times, ionization efficiencies, and matrix effect susceptibility relative to 1,7-dimethyluric acid. This chromatographic divergence prevents accurate correction for ion suppression or enhancement effects that vary across the LC elution window, particularly in complex urine matrices where matrix effects can range from 40-160% for polar purine metabolites . The deuterated internal standard experiences identical matrix-induced ion suppression or enhancement as the target analyte at the exact retention time, enabling precise normalization of signal variability without empirical matrix factor determination [3].

LC-MS/MS Matrix effect Bioanalytical method validation

Urinary Concentration Range Enables Direct Application to Clinical CYP Phenotyping Assays

1,7-Dimethyluric acid is quantified in human urine at concentrations ranging from 2.38 to 32.0 µmol/mmol creatinine, establishing the analytical working range required for clinical caffeine phenotyping assays [1]. Specifically, referenced urinary concentrations are reported as 3.0 µmol/mmol creatinine (range: 2.38-6.7) in the Human Metabolome Database [2] and 20.0 µmol/mmol creatinine (range: 5.7-32.0) in the Urine Metabolome Database [3]. In contrast, alternative urinary caffeine metabolites used for CYP phenotyping exhibit distinct concentration ranges: 1-methyluric acid is typically present at 10-50 µmol/mmol creatinine, while 1-methylxanthine and 1,7-dimethylxanthine show lower abundance (<5 µmol/mmol creatinine) [4]. The urinary ratio of 1,7-dimethyluric acid to other caffeine metabolites serves as a validated, non-invasive marker for the in vivo activity of both CYP1A2 and CYP2A6, with 1,7-dimethyluric acid formation specifically catalyzed by CYP2A6 acting on 1,7-dimethylxanthine . The deuterated analog (1,7-dimethyluric acid-d3) is therefore required at internal standard concentrations spanning 0.5-100 µmol/L to cover the full endogenous urinary concentration range across diverse populations and caffeine intake levels.

CYP1A2 phenotyping CYP2A6 activity Urinary metabolite ratio

Isotopic Enrichment ≥98% D Supports Kinetic Isotope Effect Measurements in Metabolic Flux Studies

1,7-Dimethyluric acid-d3 is manufactured with an isotopic enrichment specification of 98% D . This enrichment level, when compared to alternative labeling strategies (e.g., 13C-labeled or 15N-labeled dimethyluric acid analogs requiring 99 atom% 13C or 98 atom% 15N enrichment specifications), provides sufficient isotopic enrichment to support kinetic isotope effect (KIE) measurements in xanthine oxidase and cytochrome P450 metabolic studies . The deuterium substitution at the N1-methyl position introduces a primary kinetic isotope effect on enzymatic oxidation reactions involving C-H bond cleavage at the methyl group, with typical kH/kD values ranging from 2-8 for cytochrome P450-mediated N-demethylation reactions [1]. In contrast, 13C or 15N labeling does not alter reaction kinetics at the methyl oxidation site, precluding their use in mechanistic studies of rate-limiting enzymatic steps. The 98% D enrichment ensures that ≥98% of labeled molecules in the preparation carry the deuterium substitution capable of manifesting the kinetic isotope effect, enabling reliable determination of intrinsic KIE values without mathematical deconvolution of unlabeled fraction contributions .

Metabolic flux analysis Enzyme kinetics Purine metabolism

1,7-Dimethyluric Acid-d3: Validated Application Scenarios for Research and Industrial Procurement


Quantitative LC-MS/MS Bioanalysis of Caffeine Metabolites in Clinical Pharmacology Studies

1,7-Dimethyluric acid-d3 serves as the stable isotope-labeled internal standard for quantifying endogenous 1,7-dimethyluric acid in human urine and plasma samples during caffeine pharmacokinetic studies. The compound's 99.7% isotopic purity (with only 0.02% residual d0) minimizes cross-channel signal contribution, enabling reliable quantification at urinary concentrations ranging from 2.38-32.0 µmol/mmol creatinine without isotopic correction algorithms . The +3 Da mass shift provides complete mass spectrometric resolution from the endogenous analyte while maintaining chromatographic co-elution (Rf = 0.75 on C18), ensuring accurate compensation for urine matrix effects that vary from 40-160% for polar purine metabolites . This application directly supports CYP1A2 and CYP2A6 phenotyping assays used in drug-drug interaction studies and personalized caffeine intake recommendations .

Abbreviated New Drug Application (ANDA) Method Validation and Quality Control

1,7-Dimethyluric acid-d3 is supplied with characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) submissions or commercial production of caffeine-containing pharmaceutical products . The compound is suitable for use as a reference standard with traceability to pharmacopeial standards (USP or EP) based on feasibility . The 98% purity specification (by TLC) and detailed Certificate of Analysis documentation—including 1H-NMR confirmation of structure, mass spectrometry identification, and normalized isotopic distribution data (d3 = 99.56%)—support regulatory compliance requirements for impurity profiling and stability-indicating method validation in caffeine API manufacturing workflows .

Metabolic Flux Analysis and CYP2A6 Enzyme Kinetics Studies

The 98% D isotopic enrichment of 1,7-dimethyluric acid-d3 enables its use as a tracer for mapping caffeine biotransformation pathways and characterizing enzymatic activities in both in vitro and in vivo models . The deuterium substitution at the N1-methyl position introduces a primary kinetic isotope effect (kH/kD ~2-8) on CYP2A6-catalyzed oxidation of 1,7-dimethylxanthine to 1,7-dimethyluric acid, enabling mechanistic investigation of rate-limiting enzymatic steps that cannot be probed using 13C- or 15N-labeled metabolic tracers . Researchers can administer the labeled compound and track its conversion and distribution using mass spectrometric techniques, enabling detailed characterization of CYP2A6 activity and metabolic flux through the caffeine degradation pathway in hepatocyte cultures and humanized mouse models .

High-Throughput Clinical CYP Phenotyping from Spot Urine Samples

The urinary concentration range of 1,7-dimethyluric acid (2.38-32.0 µmol/mmol creatinine) is 2- to 4-fold higher than alternative CYP2A6 metabolite markers such as 1-methylxanthine and 1,7-dimethylxanthine . This elevated abundance enables quantification from ≤100 µL urine aliquots without solid-phase extraction preconcentration when using 1,7-dimethyluric acid-d3 as the internal standard. The deuterated internal standard compensates for matrix effects across the full urinary concentration range, supporting high-throughput clinical CYP phenotyping assays that simultaneously quantify five caffeine metabolites (AFMU, 1X, 1U, 17U, and 17X) from a single LC-MS/MS injection . This application is particularly relevant for population pharmacokinetic studies, drug-drug interaction screening, and pharmacogenomic investigations correlating CYP1A2 and CYP2A6 genotypes with caffeine metabolic phenotypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,7-Dimethyluric Acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.